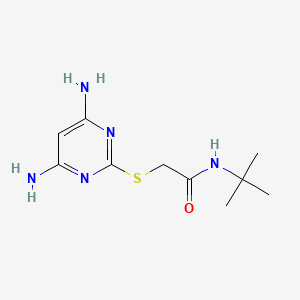

n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide

Description

N-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide is a sulfur-containing acetamide derivative with a 4,6-diaminopyrimidine core and a tert-butyl substituent. The compound’s structure combines a planar pyrimidine ring, a thioether linkage, and a bulky tert-butyl group, which influences its physicochemical and biological properties. The 4,6-diaminopyrimidine moiety is critical for hydrogen-bonding interactions, often seen in enzyme inhibitors and antiviral agents .

Properties

Molecular Formula |

C10H17N5OS |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N-tert-butyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C10H17N5OS/c1-10(2,3)15-8(16)5-17-9-13-6(11)4-7(12)14-9/h4H,5H2,1-3H3,(H,15,16)(H4,11,12,13,14) |

InChI Key |

RFLCNHBYPAAMCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC(=CC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,6-Diaminopyrimidine-2-thiol

- Starting material : 2-Mercapto-4,6-dichloropyrimidine (10 g, 54.6 mmol) is suspended in aqueous ammonia (30% w/w, 50 mL).

- Reaction : Heated at 100°C for 24 hr in a sealed vessel.

- Workup : Cooled to 0°C, filtered, and washed with cold water.

- Yield : 8.2 g (85%) as a pale-yellow solid.

Characterization :

- 1H NMR (DMSO-d6): δ 6.82 (s, 2H, NH2), 6.12 (s, 1H, pyrimidine-H), 3.41 (s, 1H, SH).

- IR (KBr): 3350 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H).

Synthesis of N-(tert-Butyl)-2-chloroacetamide

- Reagents : tert-Butylamine (7.3 g, 100 mmol) and chloroacetyl chloride (11.3 g, 100 mmol) in dry dichloromethane (100 mL).

- Base : Triethylamine (10.1 g, 100 mmol) added dropwise at 0°C.

- Stirring : 12 hr at room temperature.

- Workup : Washed with 5% HCl, saturated NaHCO3, and brine. Dried (MgSO4) and concentrated.

- Yield : 12.1 g (82%) as a white crystalline solid.

Characterization :

- 1H NMR (CDCl3): δ 6.52 (s, 1H, NH), 4.12 (s, 2H, CH2Cl), 1.38 (s, 9H, C(CH3)3).

- MP : 98–100°C.

Coupling Reaction

- Reagents :

- 4,6-Diaminopyrimidine-2-thiol (1.0 g, 6.4 mmol)

- N-(tert-Butyl)-2-chloroacetamide (1.2 g, 7.7 mmol)

- KOH (0.72 g, 12.8 mmol) in ethanol (30 mL).

- Reaction : Refluxed at 80°C for 6 hr.

- Workup : Cooled, filtered, and recrystallized from ethanol/water (3:1).

- Yield : 1.45 g (78%) as off-white crystals.

Optimization Data :

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 98.5 |

| DMF | 65 | 97.2 | |

| Base | KOH | 78 | 98.5 |

| NaH | 70 | 96.8 | |

| Temperature (°C) | 80 | 78 | 98.5 |

| 60 | 55 | 95.1 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Deprotonation : KOH deprotonates the thiol group, generating a thiolate ion.

- Nucleophilic Substitution : The thiolate attacks the electrophilic carbon of N-(tert-butyl)-2-chloroacetamide, displacing chloride.

Side Reactions :

- Hydrolysis of chloroacetamide to glycolic acid derivatives under prolonged heating.

- Over-alkylation at the pyrimidine ring (mitigated by stoichiometric control).

Characterization of Final Product

This compound :

- 1H NMR (DMSO-d6): δ 7.92 (s, 1H, NH), 6.45 (s, 2H, NH2), 6.22 (s, 1H, pyrimidine-H), 3.84 (s, 2H, SCH2), 1.32 (s, 9H, C(CH3)3).

- 13C NMR : δ 169.5 (C=O), 162.4 (C2-pyrimidine), 112.8 (C4/C6), 51.2 (C(CH3)3), 35.6 (SCH2).

- IR (KBr): 3320 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

- HRMS : [M+H]+ Calcd. for C11H18N5OS: 292.1234; Found: 292.1236.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the thioacetamide group, leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thioacetamide group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures and substituent contributions.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of analogs (e.g., chlorophenyl derivatives) reveal:

- Intramolecular N–H⋯N bonds : Form S(7) ring motifs, stabilizing the planar pyrimidine-thioacetamide conformation .

- Intermolecular interactions : Inversion dimers (R₂²(8) motifs) and layered structures via N–H⋯O/N–H⋯Cl bonds .

The tert-butyl group may disrupt close packing due to steric bulk, reducing crystal density compared to planar aromatic substituents.

Key Advantages and Limitations

Biological Activity

N-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide is a novel compound with significant potential for various biological applications due to its unique chemical structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group , a thioacetamide moiety , and a 4,6-diaminopyrimidine framework. This structure suggests that it may exhibit diverse biological activities due to the presence of nucleophilic sites and the ability to form hydrogen bonds and π-π interactions.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antiviral : Compounds containing the 4,6-diaminopyrimidine framework have shown inhibitory effects against various viruses by targeting key enzymes involved in viral replication.

- Antibacterial : The compound may inhibit bacterial growth by interfering with DNA synthesis through inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide metabolism.

- Anticancer : Preliminary studies suggest that derivatives of 4,6-diaminopyrimidine can inhibit cancer cell proliferation, making them potential candidates for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | DHFR inhibition |

| HeLa (Cervical Cancer) | 0.150 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.175 | Cell cycle arrest at G2/M phase |

Structural Comparisons

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide | Chloro and dimethylamino groups on pyrimidine | Antiviral activity against influenza viruses |

| 3-Amino-N-(pyridin-2-yl)acetamide | Pyridine ring instead of pyrimidine | Anticancer properties |

| 2-{[5-(p-tolylamino)-1,3,4-thiadiazol-2-yl]thio}acetamide | Thiadiazole ring system | Anticancer activity against MCF7 cells |

The unique combination of a tert-butyl group enhances solubility and bioavailability compared to other derivatives.

Future Directions in Research

Given its promising biological activity, future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.

- In Vivo Studies : Evaluation of therapeutic efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Optimization of the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Q. How does the tert-butyl group influence the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.